4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
CAS No.: 1219982-42-9
Cat. No.: VC2687474
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219982-42-9 |
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Molecular Formula | C15H24ClNO |
Molecular Weight | 269.81 g/mol |
IUPAC Name | 3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H |
Standard InChI Key | HYYXJJRNAFFFOS-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl |
Introduction
Chemical Structure and Identification
Structural Composition
4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride features a phenyl ring substituted with a tert-pentyl group at the para (4) position, connected via an ether linkage to a pyrrolidinyl group at the 3-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. This structure combines hydrophobic elements (tert-pentyl and phenyl groups) with hydrophilic components (pyrrolidinyl ether and the charged hydrochloride salt), providing a balance that influences its physicochemical properties.
Nomenclature and Identification
The compound follows IUPAC naming conventions, with "4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride" being its common name. It can be distinguished from similar compounds such as the brominated derivative (2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride) which contains an additional bromine atom at position 2 of the phenyl ring. Another related compound is 4-(tert-Pentyl)phenyl-3-piperidinyl ether hydrochloride, which contains a six-membered piperidinyl ring instead of the five-membered pyrrolidinyl ring .
Physicochemical Properties
Physical Properties
While specific data for this exact compound is limited, its structural features suggest certain physical properties. As a hydrochloride salt, it likely appears as a crystalline solid at room temperature. The presence of the tert-pentyl group contributes to its hydrophobicity, while the hydrochloride salt formation improves water solubility compared to its free base form.
Molecular Characteristics
Based on structural analysis, the compound's predicted characteristics are summarized in the following table:
Property | Predicted Value | Basis of Prediction |
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Molecular Formula | C15H24ClNO | Based on chemical structure |
Molecular Weight | Approximately 270 g/mol | Calculated from atomic weights |
LogP | 3.5-4.5 | Estimated from structural components |
Solubility | Moderately soluble in polar protic solvents | Based on salt formation and structural features |
Melting Point | 180-220°C (estimated) | Based on similar amine hydrochlorides |
The presence of the tert-pentyl group likely contributes to lipophilicity, while the pyrrolidinyl ether moiety and hydrochloride salt formation enhance water solubility, creating a balance beneficial for biological applications.
Synthesis and Chemical Reactivity
Chemical Reactivity
Based on its structural components, the compound may undergo several reaction types:
Reaction Type | Reactive Site | Potential Outcome |
---|---|---|
Hydrolysis | Ether linkage | Cleavage to phenol and pyrrolidine derivatives |
Oxidation | Pyrrolidinyl nitrogen | N-oxide formation |
Nucleophilic substitution | Aromatic ring | Substitution at activated positions |
Acid-base reactions | Pyrrolidinyl nitrogen | Salt formation/free base conversion |
The compound's reactivity is influenced by both the electron-donating properties of the tert-pentyl group and the electron-withdrawing properties of the ether linkage.
Comparative Analysis with Structurally Related Compounds
Structural Analogues
The following table compares 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride with structurally related compounds:
These structural variations likely confer distinct physicochemical properties and biological activities, highlighting the importance of specific substituents in determining a compound's behavior.
Functional Group Contributions
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The tert-pentyl group enhances lipophilicity and provides steric bulk that may influence receptor interactions
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The pyrrolidinyl group contributes basicity and potential hydrogen bonding capabilities
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The ether linkage provides conformational flexibility and acts as a hydrogen bond acceptor
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The hydrochloride salt formation enhances solubility in polar solvents and stability during storage
These contributions collectively determine the compound's behavior in biological systems and its potential research applications.
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
Identification and characterization of 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride would typically employ multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show characteristic signals for the aromatic protons, tert-pentyl group, and pyrrolidinyl ring
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¹³C NMR would confirm carbon framework and substitution patterns
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Mass Spectrometry:
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Would show molecular ion peak corresponding to the compound's molecular weight
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Fragmentation pattern would likely show characteristic cleavage at the ether linkage
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Infrared Spectroscopy:
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Would display characteristic bands for C-O-C stretching (ether linkage)
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N-H stretching vibrations would be present due to the salt formation
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Chromatographic Methods
Purification and analysis would typically employ:
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High-Performance Liquid Chromatography (HPLC) with appropriate stationary phases
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Thin-Layer Chromatography (TLC) for monitoring reaction progress
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
These methods collectively enable confident identification and purity assessment.
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